molecular formula C10H15NO3 B13787469 tert-Amyl 2-furylcarbamate CAS No. 63956-90-1

tert-Amyl 2-furylcarbamate

Cat. No.: B13787469
CAS No.: 63956-90-1
M. Wt: 197.23 g/mol
InChI Key: XECPEDLWCKINAV-UHFFFAOYSA-N
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Description

tert-Amyl 2-furylcarbamate (IUPAC name: 1,1-dimethylpropyl 2-furylcarbamate) is a carbamate derivative featuring a tert-amyl (1,1-dimethylpropyl) group attached to a furan-based carbamate moiety. Carbamates are widely used in organic synthesis, agrochemicals, and pharmaceuticals due to their stability and versatility as protecting groups or bioactive motifs.

Properties

CAS No.

63956-90-1

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2,2-dimethylpropyl N-(furan-2-yl)carbamate

InChI

InChI=1S/C10H15NO3/c1-10(2,3)7-14-9(12)11-8-5-4-6-13-8/h4-6H,7H2,1-3H3,(H,11,12)

InChI Key

XECPEDLWCKINAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC(=O)NC1=CC=CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Amyl 2-furylcarbamate typically involves the reaction of tert-amyl alcohol with 2-furyl isocyanate . The reaction is carried out under mild conditions, often in the presence of a catalyst such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain a steady flow of reactants and efficient heat transfer, which is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: tert-Amyl 2-furylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Amyl 2-furylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Amyl 2-furylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Structural and Molecular Properties

The tert-amyl substituent distinguishes this compound from analogs like tert-butyl 2-furylcarbamate. Key structural differences are summarized below:

Property tert-Amyl 2-Furylcarbamate (Inferred) tert-Butyl 2-Furylcarbamate ()
Alkyl Group 1,1-Dimethylpropyl (C5H11) 1,1-Dimethylethyl (C4H9)
Molecular Formula C10H15NO3 (estimated*) C9H13NO3
Average Mass (Da) ~197.23 (estimated*) 183.207
Substituent Bulk Higher steric hindrance Moderate steric hindrance

*Estimated based on tert-butyl analog’s formula and alkyl group addition.

The tert-amyl group’s increased bulk may reduce solubility in polar solvents compared to the tert-butyl analog, though experimental confirmation is needed.

Toxicity Considerations

  • Liver Weight Increases : Male rats exposed to tert-amyl alcohol showed elevated absolute liver weights (BMC10HEC = 110 mg/m³) .
  • Alkaline Phosphatase Elevation : Male beagles exhibited increased alkaline phosphatase levels (BMC1SDHEC = 87.4 mg/m³) .

This suggests that tert-amyl carbamates may pose higher toxicity risks if metabolized to the corresponding alcohol .

Physicochemical Properties

Comparative data for tert-amyl methyl ether () and tert-butyl derivatives suggest:

  • Boiling Points : tert-Amyl ethers (e.g., tert-amyl methyl ether, C6H14O) have higher boiling points than tert-butyl analogs due to increased molecular weight and van der Waals interactions.
  • Solubility : Bulkier tert-amyl groups likely reduce water solubility, favoring organic solvents like THF or dichloromethane.

Q & A

Q. What are the optimal synthetic routes for tert-Amyl 2-furylcarbamate, and how can reaction yields be improved?

  • Methodological Answer : Synthetic routes for carbamates often involve nucleophilic substitution or coupling reactions. For tert-Amyl derivatives, tert-amyl alcohol (a precursor) can be functionalized via carbamate bond formation with activated furyl intermediates. For example, Grignard reagent-mediated alkylation (as seen in tert-butyl carbamate synthesis ) or coupling with 2-furyl isocyanate under anhydrous conditions may improve yields. Solvent choice (e.g., THF or DCM) and catalysts (e.g., HATU for amide bond activation) are critical . Reaction monitoring via TLC or HPLC ensures intermediate stability and purity.

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the tert-amyl group (C(CH₃)₂CH₂) and furyl carbamate linkage. Peaks at δ 1.2–1.4 ppm (tert-amyl methyl groups) and δ 6.2–7.4 ppm (furan protons) are diagnostic .
  • Infrared Spectroscopy (IR) : Stretching frequencies for the carbamate C=O (1680–1720 cm⁻¹) and N-H (3300–3500 cm⁻¹) bonds validate functional groups.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₀H₁₅NO₃ requires exact mass 197.1053).

Q. How can researchers confirm the molecular interactions and crystal packing of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For carbamates, hydrogen bonding between the carbamate N-H and oxygen atoms often dictates crystal packing. For example, tert-butyl carbamates exhibit intermolecular N-H···O interactions . Data collection at low temperatures (e.g., 153 K) minimizes thermal motion artifacts.

Advanced Research Questions

Q. How can researchers assess the hydrolytic stability of this compound under physiological or extreme conditions?

  • Methodological Answer :
  • Accelerated Stability Studies : Expose the compound to buffers at varying pH (1–13) and temperatures (25–60°C). Monitor degradation via HPLC or LC-MS. Tert-amyl groups are generally stable but may undergo acid-catalyzed cleavage .
  • Kinetic Analysis : Calculate half-life (t₁/₂) and activation energy (Eₐ) using Arrhenius plots. Compare with tert-amyl alcohol derivatives, which show hepatic metabolism in animal models .

Q. What strategies mitigate side reactions (e.g., oxidation or dimerization) during this compound synthesis?

  • Methodological Answer :
  • Protective Group Chemistry : Use Boc (tert-butoxycarbonyl) or Fmoc groups to shield reactive sites during synthesis .
  • Inert Atmospheres : Conduct reactions under argon/nitrogen to prevent oxidation of the furyl ring.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization removes dimeric byproducts .

Q. How can researchers resolve contradictions in toxicity data for this compound?

  • Methodological Answer :
  • Benchmark Dose (BMD) Modeling : Apply statistical models (e.g., BMDS) to analyze dose-response relationships. For tert-amyl alcohol, BMD analysis failed due to poor model fit, highlighting the need for cross-species validation .
  • In Vitro/In Vivo Correlation : Use hepatocyte assays to assess metabolic pathways (e.g., CYP450-mediated oxidation) and compare with rodent toxicity studies .

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